(R)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride
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Overview
Description
®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a ketone group within an indane framework. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the reduction of the corresponding ketone followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ketone group can be further reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of ®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the indane framework provides structural stability. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino piperidine hydrochloride
- Pyrrolidine derivatives
- Indane derivatives
Uniqueness
®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific combination of an amino group and a ketone group within an indane framework. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of ®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(2R)-2-amino-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H/t8-;/m1./s1 |
InChI Key |
AORFTSYQWUGEFL-DDWIOCJRSA-N |
Isomeric SMILES |
C1[C@H](C(=O)C2=CC=CC=C21)N.Cl |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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